molecular formula C7H16N2O2 B14250044 N-(2-Aminoethyl)-L-valine CAS No. 243653-68-1

N-(2-Aminoethyl)-L-valine

Cat. No.: B14250044
CAS No.: 243653-68-1
M. Wt: 160.21 g/mol
InChI Key: XTVNZWVSZBQLEU-LURJTMIESA-N
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Description

N-(2-Aminoethyl)-L-valine is a modified amino acid derivative in which the α-amino group of L-valine is substituted with a 2-aminoethyl moiety. Such derivatives are often explored in peptide synthesis, prodrug design, and as intermediates in pharmaceutical chemistry .

Properties

CAS No.

243653-68-1

Molecular Formula

C7H16N2O2

Molecular Weight

160.21 g/mol

IUPAC Name

(2S)-2-(2-aminoethylamino)-3-methylbutanoic acid

InChI

InChI=1S/C7H16N2O2/c1-5(2)6(7(10)11)9-4-3-8/h5-6,9H,3-4,8H2,1-2H3,(H,10,11)/t6-/m0/s1

InChI Key

XTVNZWVSZBQLEU-LURJTMIESA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NCCN

Canonical SMILES

CC(C)C(C(=O)O)NCCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-L-valine typically involves the reaction of L-valine with ethylenediamine. The process begins with the protection of the amino group of L-valine, followed by the introduction of the ethylenediamine moiety. The final step involves the deprotection of the amino group to yield this compound. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often employing advanced techniques such as high-performance liquid chromatography (HPLC) for purification .

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-L-valine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced amines, and substituted compounds with various functional groups attached to the aminoethyl side chain .

Scientific Research Applications

N-(2-Aminoethyl)-L-valine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminoethyl)-L-valine involves its interaction with various molecular targets and pathways. The amino group can form hydrogen bonds with other molecules, influencing their structure and function. The compound can also participate in enzymatic reactions, acting as a substrate or inhibitor depending on the context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Cyanoethyl)-L-valine

  • Structure: The 2-aminoethyl group in N-(2-Aminoethyl)-L-valine is replaced with a 2-cyanoethyl group.
  • Molecular Formula: C₈H₁₄N₂O₂ (identical to this compound but with a cyano substituent) .
  • Key Differences: The cyano group (-CN) is strongly electron-withdrawing, reducing the basicity of the amine compared to the aminoethyl derivative. Increased stability against enzymatic degradation due to the inert cyano group . Spectral Data: Distinct IR peaks at 1760 cm⁻¹ (C≡N stretch) and ESI-MS m/z 170.1 [M-H]⁻ .

N-(2-Hydroxyethyl)-L-valine

  • Structure : Features a hydroxyl (-OH) group instead of the primary amine on the ethyl chain.
  • Molecular Formula: C₇H₁₅NO₃ (smaller molecular weight due to fewer nitrogen atoms).
  • Key Differences: The hydroxyl group enhances polarity, improving aqueous solubility but reducing lipid membrane permeability compared to the aminoethyl derivative. Forms hydrogen bonds more readily, influencing crystallization behavior .

N-Acetyl-L-valine

  • Structure: Acetyl group (-COCH₃) replaces the aminoethyl substituent.
  • Molecular Formula: C₇H₁₃NO₃ .
  • Key Differences :
    • Acetylation eliminates the primary amine, rendering the compound less basic and more resistant to proteolytic cleavage.
    • Commonly used as a protective group in peptide synthesis to block unwanted side reactions .

N-(2-Palmitoylamino-ethyloxy)carbonyl-L-valine

  • Structure : A long-chain palmitoyl group is conjugated via an ethyloxy linker.
  • Molecular Formula : C₂₄H₄₆N₂O₅ .
  • Key Differences :
    • The palmitoyl chain increases lipophilicity, enhancing cellular uptake and bioavailability.
    • Used in prodrug designs to improve tissue targeting .

N-(3-Acetoxy-phenanthrene-carbonyl)-L-valine Methyl Ester

  • Structure : Aromatic phenanthrene moiety attached via a carbonyl group.
  • Molecular Formula: C₂₃H₂₃NO₆ .
  • Key Differences :
    • The bulky aromatic group reduces solubility in polar solvents but enhances π-π stacking interactions in solid-state structures.
    • Exhibits distinct NMR signals (e.g., δ 7.29–8.11 ppm for aromatic protons) and IR absorption at 1760 cm⁻¹ (ester C=O) .

Data Tables

Table 1. Structural and Physicochemical Comparison

Compound Molecular Formula Molecular Weight Substituent Key Spectral Features (IR/NMR)
This compound C₈H₁₇N₃O₂ 187.24 -NH₂CH₂CH₂- δ 1.02–3.25 ppm (valine CH₃, NH₂)
N-(2-Cyanoethyl)-L-valine C₈H₁₄N₂O₂ 170.21 -NCCH₂CH₂- ν 1760 cm⁻¹ (C≡N); ESI-MS m/z 170.1
N-Acetyl-L-valine C₇H₁₃NO₃ 159.18 -COCH₃ δ 2.05 ppm (acetyl CH₃); ν 1742 cm⁻¹ (C=O)
N-(2-Hydroxyethyl)-L-valine C₇H₁₅NO₃ 161.20 -OHCH₂CH₂- δ 3.56 ppm (CH₂OH); ν 3296 cm⁻¹ (O-H)

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